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Compound of Interest

5-(1-Hydroxyethyl)-2-
Compound Name:

methylpyridine
CAS No.: 110338-86-8
Cat. No.: B017623

Get Quote

\ J

Primary Isomer Focus: 1-(6-Methylpyridin-2-yl)ethanol Content Type: Technical Guide /
Whitepaper Audience: Medicinal Chemists, Process Engineers, and Analytical Scientists[1][2]

Executive Summary & Nomenclature Resolution

The Core Directive: This guide addresses the structural analysis, synthesis, and quality control
of 1-(6-methylpyridin-2-yl)ethanol (CAS: 6973-13-3).[1][2]

Nomenclature Clarification: The string "

-(1-Hydroxyethyl)-2-methylpyridine" is chemically ambiguous but technically describes a
pyridine ring substituted at the 2-position with a methyl group and at the

-position (relative to the nitrogen, i.e., position 6) with a 1-hydroxyethyl group.[1][2] This 2,6-
disubstitution pattern is critical in coordination chemistry and drug synthesis due to the steric
environment it creates around the nitrogen donor.[1]

o |[UPAC Name: 1-(6-methylpyridin-2-yl)ethanol[1][2]
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o Common Name:
-methyl-6-methyl-2-pyridinemethanol[1][2]
e Molecular Formula: C
H
NO[2]

o Key Application: Chiral ligand precursor (N,O-ligands), intermediate for vinylpyridine
monomers, and fragment for antihistamine analogs.

Structural Characterization (The Core)[2]

The structural integrity of this molecule relies on confirming the 2,6-substitution pattern and the
oxidation state of the ethyl side chain.[1]

Spectroscopic Fingerprint (Self-Validating Data)

The following data represents the expected signals for the pure compound. Deviations indicate
regioisomers (e.g., 2,4-substitution) or oxidation impurities (ketones).[2]
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Assignment /

Technique Signal | Parameter . Validation Check
Interpretation
Ar-CH Must be a sharp
H-NMR (CDCI singlet.[1][2] Splitting
2.55 (s, 3H) : Methyl group on the implies protonation or
, 400 MH idine ri .
2) pyridine ring.[1][2] salt formation.[1][2]
CH(OH)-CH Diagnostic doublet. If

1.48 (d, J=6.5 Hz, 3H)

: Methyl of the
hydroxyethyl group.

singlet, ketone
impurity (acetyl) is
present.

4.85 (g, J=6.5 Hz, 1H)

CH(OH): Methine

proton.

Chemical shift varies
with concentration (H-
bonding).[1][2]

7.05 (d), 7.58 (1), 7.15
(d)

Ar-H: Pyridine ring
protons (H-3, H-4, H-
5).[11[2]

AB2 or AMX pattern
confirms 2,6-

substitution.

C-NMR

243,22.1

Methyl carbons.[1][2]

Distinct shifts
differentiate ring-Me
vs. side-chain-Me.[1]

[2]

69.5

C-OH: Chiral center
carbon.[1][2]

IR Spectroscopy

3200-3400 cm

(broad)

O-H Stretch.[1][2]

Absence indicates
oxidation to ketone or

esterification.[1][2]

Mass Spectrometry

m/z 137.08 [M+H]

Molecular lon.[2]

Check for m/z 135
(Ketone) or m/z 119
(Dehydration).[2]

Analytical Logic Tree

To ensure batch consistency, follow this decision matrix.
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Figure 1: Analytical workflow for validating 1-(6-methylpyridin-2-yl)ethanol purity and chirality.

Advanced Synthesis: Asymmetric Transfer
Hydrogenation (ATH)[2]
For research and drug development, the racemic alcohol is often insufficient. The Noyori

Asymmetric Transfer Hydrogenation is the gold standard for synthesizing this motif with high
enantiomeric excess (ee).[2]

The Mechanism (Causality)

We utilize a Ruthenium-TsDPEN catalyst system.[1][2]
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o Why ATH? Traditional hydride reductions (NaBH

) yield racemates.[2] ATH uses a chiral ruthenium complex to transfer hydride from formic
acid/TEA specifically to the Re or Si face of the ketone precursor (2-acetyl-6-methylpyridine).

[1][2]

o Why Formic Acid? It serves as the hydrogen donor, avoiding high-pressure H

gas and specialized autoclaves.[1]

Protocol: Enantioselective Synthesis

Precursor: 2-Acetyl-6-methylpyridine.[1][2] Catalyst: RuCl(p-cymene)[(R,R)-TsDPEN].
Step-by-Step Methodology:

e Inertion: Flame-dry a 100 mL Schlenk flask and purge with Nitrogen (3 cycles). Reason: The
Ru-hydride active species is oxygen-sensitive.[1][2]

e Charge: Add 2-acetyl-6-methylpyridine (1.0 eq) and Ru-catalyst (0.5 mol%).

e Solvent System: Add a degassed mixture of Formic Acid/Triethylamine (5:2 azeotrope).[2]
Reason: This specific ratio ensures a constant pH and maximum reaction rate.[1]

o Reaction: Stir at 28°C for 14-24 hours. Monitor by TLC (SiO

, 30% EtOAc/Hexane).

e Quench: Dilute with water and neutralize with sat. NaHCO

o Extraction: Extract with DCM (3x). The product is moderately water-soluble; salting out
(NacCl) improves yield.[1][2]

 Purification: Silica gel chromatography (Gradient: 10%

40% EtOAc in Hexanes).
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Synthesis Workflow Diagram

2-Acetyl-6-methylpyridine
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1
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Click to download full resolution via product page

(Achiral Precursor) Coordination

Figure 2: Mechanistic pathway for the Asymmetric Transfer Hydrogenation (ATH) of the ketone
precursor.[1][2]

Quality Control & Impurity Profiling

In a drug development context, "Trustworthiness" means anticipating failure modes.[1][2]

Common Impurities[1][2]

o 2-Acetyl-6-methylpyridine (Starting Material):
o Detection: IR signal at ~1690 cm
(C=0).[1][2]

o Removal: Scavenger resin (hydrazide functionalized) or column chromatography.[2]
o Over-reduction (Ethyl-2-methylpyridine):

o Cause: Rare in ATH, but possible in high-pressure Hydrogenation (Pd/C).[2]

o Detection: Loss of oxygen (Mass Spec: M+H 122).
o Water (Hygroscopicity):

o Pyridine alcohols are hygroscopic.[1][2]
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o Impact: Water shifts the OH proton in NMR and interferes with organometallic coupling
downstream.[2]

o Limit: <0.5% w/w (Karl Fischer titration).[2]

Storage Protocols

o Store under Argon at 2-8°C.
e Protect from light (pyridines can undergo slow N-oxide formation or photo-degradation).[1][2]

References
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Ruthenium Complexes.[1][2] Accounts of Chemical Research, 30(2), 97-102.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

Sources

e 1. 2-Methyl-5-hydroxypyridine | C6H7NO | CID 14275 - PubChem
[pubchem.ncbi.nlm.nih.gov]

e 2. alpha-Methyl-2-pyridinemethanol | C7HIONO | CID 86784 - PubChem
[pubchem.ncbi.nim.nih.gov]
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e To cite this document: BenchChem. [Technical Monograph: Structural & Synthetic Analysis of
-(1-Hydroxyethyl)-2-methylpyridine]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b017623/docs#technical-monograph-structural-
synthetic-analysis-of-1-hydroxyethyl-2-methylpyridine]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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